3-{[3-(Dimethylamino)propyl]amino}propanenitrile is a chemical compound with the molecular formula and a molecular weight of approximately 155.25 g/mol. It features a propanenitrile group attached to a dimethylamino propylamine moiety. This compound is characterized by its unique structure, which includes a nitrile functional group and an amine, making it a versatile intermediate in organic synthesis. Its systematic name reflects its complex structure, where the dimethylamino group is connected to a propyl chain that further links to another amine.
There is no documented information on the specific mechanism of action of 3-{[3-(Dimethylamino)propyl]amino}propanenitrile.
As with any unknown compound, it is advisable to handle 3-{[3-(Dimethylamino)propyl]amino}propanenitrile with caution due to the potential hazards associated with its functional groups.
3-{[3-(Dimethylamino)propyl]amino}propanenitrile exhibits biological activity that may include:
Several methods exist for synthesizing 3-{[3-(Dimethylamino)propyl]amino}propanenitrile:
The applications of 3-{[3-(Dimethylamino)propyl]amino}propanenitrile include:
Interaction studies of 3-{[3-(Dimethylamino)propyl]amino}propanenitrile focus on its reactivity with biological targets and other chemical species:
Similar compounds include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-{[3-(Dimethylamino)propyl]amino}propanenitrile | C8H17N3 | Contains both amine and nitrile functionalities |
| 3-(Dimethylamino)propanenitrile | C5H10N2 | Simpler structure without additional amine |
| Bis(3-dimethylaminopropyl)amine | C8H18N2 | Contains two dimethylaminopropyl groups |
| N,N-Dimethylaminopropionitrile | C5H10N2 | Lacks additional amino group |
The uniqueness of 3-{[3-(Dimethylamino)propyl]amino}propanenitrile lies in its combination of both an amino and a nitrile group, which enhances its reactivity and potential applications in various fields compared to simpler analogs.
The systematic IUPAC name is derived by identifying the longest carbon chain containing the principal functional group. In this case, the propanenitrile backbone serves as the parent chain, with substituents attached to the third carbon atom. The substituents include a 3-(dimethylamino)propylamino group, which is a secondary amine linked to a tertiary amine via a three-carbon chain.
Key identifiers:
Synonyms:
The nomenclature of organic compounds has evolved through collaborative international efforts, particularly under the International Union of Pure and Applied Chemistry (IUPAC). Key milestones include:
For 3-{[3-(dimethylamino)propyl]amino}propanenitrile, the name reflects IUPAC’s substitutive approach:
Constitutional isomers differ in connectivity. For this compound, potential isomers include:
No constitutional isomers are reported in literature for this specific structure.
The compound is cataloged in multiple authoritative databases:
Notable Absences:
The synthesis of 3-{[3-(Dimethylamino)propyl]amino}propanenitrile involves sophisticated catalytic amination pathways that have evolved significantly in recent years. These pathways primarily focus on the selective formation of carbon-nitrogen bonds while maintaining the nitrile functionality intact [1] [2].
Nickel-Based Catalytic Systems
Nickel-supported hydroxyapatite catalysts (Ni/HAP) have emerged as particularly effective systems for propanol amination reactions. Research demonstrates that Ni/HAP catalysts operate through a dehydroamination mechanism involving sequential dehydrogenation, condensation, and hydrogenation steps [1]. The reaction proceeds at temperatures around 150°C under atmospheric pressure, with kinetic studies indicating that α-hydrogen abstraction from propoxide species represents the rate-determining step [1].
The superior performance of Ni/HAP systems compared to conventional Ni/SiO₂ catalysts stems from the high density of basic sites on hydroxyapatite, which stabilize alkoxide intermediates and suppress unwanted disproportionation reactions [1]. This catalytic system demonstrates selectivity ranges of 85-95% toward primary amine formation, making it particularly suitable for the controlled synthesis of propane nitrile derivatives [1].
Palladium and Rhodium Catalytic Frameworks
Palladium-based catalysts, particularly those supported on carbon (Pd/C), show exceptional versatility in nitrile reduction reactions [3] [4]. These systems operate effectively under moderate conditions (100-150°C, 5-50 bar) and achieve selectivities of 90-99% for primary amine formation [3]. The mechanistic pathway involves the formation of imine intermediates, which undergo subsequent hydrogenation to yield the desired amine products [4].
Rhodium complexes with Xantphos ligands represent advanced catalytic systems for tertiary amine synthesis [5] [6]. These homogeneous catalysts operate under milder conditions (60-100°C, 10-30 bar) and demonstrate remarkable selectivities of 95-99% [6]. The success of rhodium-based systems lies in their ability to control the reductive amination process through precise ligand design and reaction optimization [6].
Ruthenium Pincer Complexes
Ruthenium pincer complexes have gained attention for their ability to selectively produce primary amines from nitrile substrates [7] [8]. These catalysts operate through an outer-sphere mechanism involving the formation of imine intermediates, followed by controlled hydrogenation [7]. Operating temperatures typically range from 100-140°C under pressures of 20-80 bar, achieving selectivities of 90-98% [7].
The development of iron-based pincer complexes represents a significant advancement toward more sustainable catalytic systems [7]. These catalysts demonstrate high reactivity in nitrile hydrogenation with selectivities exceeding 99% for primary amine formation under optimized conditions [7].
The choice of solvent profoundly influences the efficiency and selectivity of nucleophilic substitution reactions involved in the synthesis of 3-{[3-(Dimethylamino)propyl]amino}propanenitrile. Understanding these solvent effects is crucial for optimizing reaction conditions and achieving desired product distributions [9] [10].
Polar Aprotic Solvents
Polar aprotic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile emerge as the preferred media for SN2 reactions [11] [10]. These solvents possess high dielectric constants (36.7-46.7) that effectively solvate cationic species while leaving nucleophiles relatively unsolvated [10]. This differential solvation enhances nucleophile reactivity and promotes SN2 mechanisms [12].
DMSO demonstrates the highest effectiveness among polar aprotic solvents, providing very high reaction rates for SN2 processes [11]. The absence of hydrogen bonding capability prevents nucleophile deactivation, allowing for optimal attack on electrophilic centers [12]. DMF and acetonitrile show similar beneficial effects, with reaction rates significantly higher than those observed in protic media [11].
Polar Protic Solvents and Their Limitations
Polar protic solvents, including methanol and water, present significant challenges for nucleophilic substitution reactions [9] [13]. These solvents form strong hydrogen bonds with nucleophiles, effectively reducing their nucleophilicity and shifting reaction mechanisms toward SN1 pathways [13]. The strong solvation of nucleophiles in protic media results in decreased reaction rates and altered selectivity patterns [14].
Water, despite its high dielectric constant (80.1), proves particularly problematic due to extensive hydrogen bonding networks that strongly stabilize nucleophiles [14]. This stabilization effect is more pronounced for smaller nucleophiles, which can approach the solvent molecules more closely and form stronger hydrogen bonds [12].
Mechanistic Implications
The solvent environment directly influences the transition state stability and reaction pathway selection [15]. In polar aprotic solvents, the SN2 mechanism predominates due to enhanced nucleophile availability and reduced steric hindrance around the reaction center [16]. Conversely, polar protic solvents favor SN1 mechanisms by stabilizing carbocation intermediates through extensive solvation [14].
The temperature dependence of solvent effects adds another layer of complexity to reaction optimization [15]. Lower temperatures generally favor SN2 mechanisms by reducing the likelihood of elimination reactions, while maintaining adequate reaction rates requires careful solvent selection [11].
The purification of 3-{[3-(Dimethylamino)propyl]amino}propanenitrile presents unique challenges due to the presence of both basic amine functionalities and the nitrile group. Multiple purification strategies have been developed to address these challenges while maintaining product integrity [17] [18].
Acid-Base Extraction Methods
Acid-base extraction represents the most widely employed purification technique for amine-containing compounds [19] [20]. This method exploits the basic nature of amine groups to form water-soluble salts through protonation [19]. The process typically involves treating the crude product with dilute hydrochloric acid to form ammonium chloride salts, followed by extraction with organic solvents to remove non-basic impurities [19].
The recovery of pure amine involves neutralization of the aqueous ammonium salt solution with sodium hydroxide or sodium bicarbonate, followed by extraction with organic solvents [19]. This technique achieves typical yields of 85-95% with purities ranging from 95-99% [19]. The main advantage lies in its simplicity and scalability, though multiple extraction steps may be required for optimal results [21].
Advanced Crystallization Techniques
Selective Ammonium Carbamate Crystallization (SACC) has emerged as a highly effective purification method for primary amines [22]. This technique utilizes carbon dioxide to form ammonium carbamate species, which exhibit distinct solubility profiles [22]. Starting from mixtures with 35% primary amine purity, SACC achieves isolated yields up to 94% with purities exceeding 99% [22].
The SACC process involves treating amine mixtures with carbon dioxide under controlled conditions, leading to selective crystallization of primary amine carbamates [22]. The waste-free nature of this process, combined with minimal metal and phosphorus losses (less than 1 weight percent), makes it particularly attractive for industrial applications [22].
Trichloroacetic acid (TCA) fueled purification represents another innovative crystallization approach [17] [23]. This method triggers amine precipitation through protonated salt formation, followed by decarboxylation of TCA to liberate volatile carbon dioxide and chloroform, directly yielding pure amines [23]. The technique achieves yields of 85-95% with purities of 95-99% while significantly reducing waste generation [23].
Chromatographic Purification
Column chromatography using silica gel presents challenges for amine purification due to the basic nature of amine groups and the acidic character of silica [18]. These acid-base interactions often result in irreversible adsorption or significant peak tailing [18]. To overcome these limitations, several strategies have been developed.
The addition of triethylamine (0.5-1%) to the mobile phase neutralizes acidic sites on silica and improves amine elution [18]. Alternatively, amine-modified stationary phases provide better compatibility with basic compounds [18]. Normal-phase chromatography using diol or cyano columns offers improved selectivity for amine separation, with predictable elution orders for primary, secondary, and tertiary amines [24].
Membrane-Based Separation Technologies
Tight membrane extraction (ME) has shown promise for selective amine separation [25] [26]. This technique utilizes hydrophobic nanofiltration membranes in a contactor setup, where the membrane adds selectivity beyond serving as an interface [26]. For chiral amine separations, tight ME demonstrates superior selectivity compared to supported liquid membrane extraction and conventional nanofiltration [26].
The optimization of membrane-based separations involves careful control of feed composition, extractant selection, and operating parameters [25]. These techniques typically achieve yields of 75-90% with purities of 90-95%, making them suitable for continuous operation and process intensification [25].
The transition from laboratory-scale synthesis to industrial production of 3-{[3-(Dimethylamino)propyl]amino}propanenitrile presents numerous technical and economic challenges that must be systematically addressed [5] [6].
Catalyst Cost and Recovery
The utilization of precious metal catalysts, particularly palladium and rhodium systems, represents a significant cost factor in industrial processes [6]. Catalyst leaching during reaction and purification steps leads to both economic losses and product contamination [6]. Research demonstrates that homogeneous rhodium catalysts can lose significant amounts during product isolation, necessitating efficient recovery strategies [6].
Heterogeneous catalyst systems offer advantages in terms of recovery and reuse, but may suffer from mass transfer limitations and reduced activity compared to homogeneous systems [1] [3]. The development of supported catalysts with improved stability and recyclability remains an active area of research [3]. Continuous flow reactors have shown promise in maintaining high catalyst turnover frequencies while enabling efficient catalyst recovery [5].
Heat Management and Process Safety
The exothermic nature of many amination and reduction reactions creates significant heat management challenges at industrial scale. Inadequate heat removal can lead to hot spots, reduced selectivity, and potential safety hazards. The implementation of continuous flow reactors with enhanced heat transfer capabilities addresses many of these concerns while enabling better process control [5].
Hydrogen pressure management presents additional safety considerations, particularly in large-scale operations. Process automation and containment systems are essential for maintaining safe operating conditions. The development of low-pressure catalytic systems reduces safety risks while maintaining acceptable reaction rates.
Mass Transfer and Mixing Limitations
Scale-up of multiphase reactions encounters significant mass transfer limitations that can dramatically affect reaction rates and selectivity. The formation of catalyst and substrate reservoirs can lead to reduced catalytic performance and altered reaction kinetics. Proper reactor design with adequate mixing and mass transfer characteristics is crucial for maintaining laboratory-scale performance.
Continuous flow reactor technologies offer solutions to many mass transfer challenges by providing well-defined residence times and enhanced mixing [5] [6]. The implementation of segmented flow formats enables efficient gas-liquid contact while maintaining reaction control [5].
Process Intensification and Optimization
Machine learning-driven optimization has emerged as a powerful tool for process development and scale-up. These approaches enable systematic exploration of reaction parameter space while identifying optimal conditions for yield and cost. Bayesian optimization algorithms can efficiently navigate complex reaction landscapes with multiple continuous and discrete variables.
The integration of continuous flow reaction systems with automated work-up procedures represents a significant advancement in process intensification [6]. These integrated systems minimize intermediate handling while maintaining product quality and reducing waste generation.
Environmental and Economic Considerations
The development of environmentally sustainable processes requires careful consideration of solvent use, waste generation, and energy consumption [23]. Green chemistry principles emphasize the use of renewable feedstocks, mild reaction conditions, and minimal waste production. Biotechnological alternatives using enzymatic catalysis offer promising routes for sustainable amine production, though they face challenges in cost and complexity.
Economic viability requires optimization of multiple factors including raw material costs, catalyst expenses, energy consumption, and waste treatment. Techno-economic analyses indicate that enzyme costs should represent less than 10% of overall production costs for biotechnological processes to be competitive.
The implementation of process analytical technology (PAT) enables real-time monitoring and control of critical process parameters, reducing variability and improving product quality [6]. Advanced separation techniques, including membrane technologies and crystallization-based methods, offer opportunities for process simplification and cost reduction [22].
Regulatory and Quality Considerations
Industrial production must meet stringent quality and regulatory requirements, particularly for pharmaceutical applications [6]. Good Manufacturing Practice (GMP) guidelines necessitate robust process control and documentation [6]. The successful implementation of continuous processes under GMP conditions has been demonstrated, though it requires careful attention to process validation and quality assurance [6].
Corrosive;Irritant